tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-iodo-substituted phenoxy group, and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-chloro-5-iodophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 2-(2-chloro-5-iodophenoxy)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or thiol-substituted derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemistry: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: this compound has potential applications in drug development. Its ability to modify biological molecules makes it a candidate for designing prodrugs and drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: A structurally related compound with a pyrimidine ring instead of a phenoxy group.
tert-Butyl (2-(2-chloro-5-bromophenoxy)ethyl)carbamate: A similar compound with a bromine atom instead of iodine.
Uniqueness: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate is unique due to the presence of both chloro and iodo substituents on the phenoxy ring. This combination of halogens provides distinct reactivity and binding properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(2-chloro-5-iodophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(15)4-5-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJFHUKZVBPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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